![molecular formula C20H28N2O3 B4069272 N-(4-butoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B4069272.png)
N-(4-butoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide
Overview
Description
N-(4-butoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide, commonly known as BCEE, is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. BCEE belongs to the class of compounds known as cannabinoid receptor agonists, which have been found to have a wide range of biological effects. In
Mechanism of Action
BCEE acts as a potent agonist of the CB1 and CB2 cannabinoid receptors, which are G protein-coupled receptors that are widely distributed throughout the body. When BCEE binds to these receptors, it activates a signaling cascade that leads to a variety of biological effects. These effects include the modulation of neurotransmitter release, the regulation of immune function, and the modulation of pain perception.
Biochemical and Physiological Effects
BCEE has been found to have a wide range of biochemical and physiological effects. In studies on animal models, BCEE has been shown to reduce pain and inflammation, protect against neurodegeneration, and modulate immune function. BCEE has also been found to have anti-tumor properties, suggesting that it may have potential applications in cancer therapy.
Advantages and Limitations for Lab Experiments
One of the major advantages of using BCEE in lab experiments is its potency and selectivity for the CB1 and CB2 cannabinoid receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of using BCEE is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several areas of future research that could be explored with BCEE. One potential direction is to investigate its potential as a therapeutic agent for the treatment of pain, inflammation, and neurodegenerative diseases. Another area of interest is the development of more selective CB1 and CB2 agonists, which could help to minimize off-target effects. Finally, further studies are needed to elucidate the precise mechanisms by which BCEE exerts its biological effects, which could lead to the development of more effective and targeted therapies.
Scientific Research Applications
BCEE has been used in a variety of scientific research applications, including studies on the endocannabinoid system, which is a complex network of receptors and signaling molecules that play a critical role in regulating many physiological processes. BCEE has also been used in studies on pain management, neuroprotection, and inflammation.
properties
IUPAC Name |
N'-(4-butoxyphenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-2-3-15-25-18-11-9-17(10-12-18)22-20(24)19(23)21-14-13-16-7-5-4-6-8-16/h7,9-12H,2-6,8,13-15H2,1H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFIRCPVRJBFGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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